molecular formula C11H13N5O3 B1436831 N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide CAS No. 143325-59-1

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Cat. No.: B1436831
CAS No.: 143325-59-1
M. Wt: 263.25 g/mol
InChI Key: YKJTWNWMCIGITN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide typically involves the acetylation of guanine nucleosides. The process uses acetic anhydride and acetyl chloride as acetylating agents . The reaction conditions generally require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is then purified using techniques such as crystallization and chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher acetylated derivatives, while reduction may produce deacetylated forms.

Scientific Research Applications

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit viral DNA polymerase, thereby preventing viral replication. This mechanism is similar to that of other antiviral agents like acyclovir .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug used to treat herpes simplex virus infections.

    Ganciclovir: Another antiviral drug used to treat cytomegalovirus infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is unique due to its specific acetylation pattern, which may confer distinct biochemical properties compared to other similar compounds

Properties

IUPAC Name

N-(9-acetyl-6-oxo-1H-purin-2-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-5(2)9(18)14-11-13-8-7(10(19)15-11)12-4-16(8)6(3)17/h4-5H,1-3H3,(H2,13,14,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJTWNWMCIGITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
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N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
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N-(9-Acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
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